3-Amino-2,4-dichlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

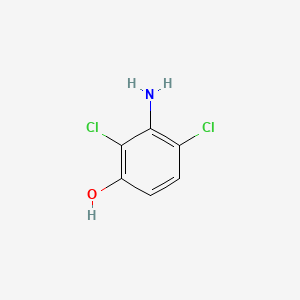

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRZWFBWUASJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210684 | |

| Record name | 3-Amino-2,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61693-42-3 | |

| Record name | 3-Amino-2,4-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61693-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,4-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,4-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2,4-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551I6ZAE4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Molecule of Industrial Significance

An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,4-dichlorophenol

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest in industrial and research settings. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical and physical properties, reactivity, applications, and safety considerations of this versatile intermediate.

This compound is a distinct organic molecule that merges the structural features of aminophenols and dichlorophenols.[1] This unique combination of an amino group, a hydroxyl group, and two chlorine atoms on a phenolic ring imparts specific reactivity that makes it a valuable precursor in various chemical syntheses.[1] While its most prominent application is in the cosmetics industry as a key component in oxidative hair dye formulations, its structural motifs suggest potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This guide aims to consolidate the available technical data to serve as a foundational resource for its application and further investigation.

Chemical Identity and Structure

Correctly identifying a chemical compound is the bedrock of scientific research. This compound is known by several synonyms, and its identity is confirmed by its unique CAS number.

-

Primary Name: this compound

-

IUPAC Name: this compound[4]

-

Synonyms: 2,4-Dichloro-3-aminophenol, Phenol, 3-amino-2,4-dichloro-[3][7]

Caption: Oxidative hair dye formation pathway.

Applications in Research and Industry

The utility of this compound is centered on its role as a chemical intermediate.

-

Cosmetics Industry: Its principal use is in permanent hair dye formulations, where it is typically used at a maximum concentration of 3.0% before being mixed 1:1 with a developer, resulting in an on-head concentration of 1.5%. [2]* Pharmaceutical and Agrochemical Synthesis: Halogenated phenolic compounds are significant precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. [1][8]While specific applications of this compound in drug development are not widely documented, its structure is analogous to other intermediates used to synthesize Active Pharmaceutical Ingredients (APIs). [8][9]

Safety and Toxicology

Understanding the toxicological profile of a chemical is critical for safe handling and risk assessment. The hydrochloride salt of this compound (CAS No: 61693-43-4) has undergone more extensive toxicological evaluation.

-

Acute Toxicity: The hydrochloride salt is considered harmful if swallowed. [10]* Skin and Eye Irritation: It is reported to cause serious eye damage and may cause skin irritation. [10]* Sensitization: There is evidence that the compound may cause an allergic skin reaction. [10]* Genotoxicity: Studies on the genotoxicity of the hydrochloride salt have been conducted, showing no gene mutations in bacteria but slight indications of a clastogenic effect in mammalian cells. [2]

Safe Handling Protocol

Based on the available data, the following handling precautions are recommended:

-

Ventilation: Handle in a well-ventilated area to avoid the formation of dust and aerosols. [3]2. Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [3]3. Storage: Store in a tightly closed container in a dry, cool, and dark place. [3][11]4. Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed for separation and quantification. [12]For applications requiring mass spectrometry (MS) detection, the phosphoric acid should be replaced with a volatile modifier like formic acid. [12]

Conclusion

This compound is a specialized chemical intermediate with a well-defined primary application in the cosmetics industry. Its unique trifunctional structure—possessing amine, hydroxyl, and chloro groups—provides a platform for diverse chemical reactivity. The comprehensive data on its physicochemical properties, spectroscopic profile, and safety provides a solid foundation for its use in current applications and for exploring its potential in the synthesis of novel compounds in the pharmaceutical and materials science sectors. Adherence to established safety protocols is essential when handling this compound.

References

- Scientific Committee on Consumer Products (SCCP). (2007, March 21). Opinion of the Scientific Committee on Consumer Products on this compound HCl (A43). European Commission.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pharmaffiliates. (n.d.). This compound.

- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). This compound.

- Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP). (1999, June 23). Opinion concerning this compound (Colipa n° A43). European Commission.

- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Key Considerations When Buying 4-Amino-2,3-dichlorophenol for Pharmaceutical Synthesis.

- COSMILE Europe. (n.d.). This compound.

- B J Corporation. (n.d.). 4-Amino-2,6-dichlorophenol Manufacturer and Supplier.

- SIELC Technologies. (2018, May 16). This compound.

- Wikipedia. (n.d.). 2,4-Dichlorophenol.

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 61693-42-3 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound, 61693-42-3 [thegoodscentscompany.com]

- 8. bjcop.in [bjcop.in]

- 9. nbinno.com [nbinno.com]

- 10. This compound hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 61693-42-3 [amp.chemicalbook.com]

- 12. This compound | SIELC Technologies [sielc.com]

3-Amino-2,4-dichlorophenol CAS number 65393-51-3

An In-Depth Technical Guide to 3-Amino-2,4-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 65393-51-3), a halogenated aminophenol with significant applications in chemical synthesis. This document delves into the compound's chemical and physical properties, established synthesis methodologies, modern analytical techniques, and primary applications, with a particular focus on its role as a precursor in dye manufacturing. Furthermore, it consolidates critical safety and handling information to ensure its proper use in a laboratory and industrial setting. This guide is intended to serve as an essential resource for professionals engaged in chemical research, product formulation, and drug development.

Introduction: Contextualizing a Versatile Intermediate

Halogenated phenolic compounds (HPCs) represent a broad class of substances with diverse industrial applications and significant environmental interest.[1] Their unique chemical structures often lead to specific biological activities, making them a focus in toxicology and medicinal chemistry.[1] Within this class, aminophenols—aromatic compounds containing both amino and hydroxyl groups—are widely used as intermediates in the synthesis of pharmaceuticals and dyes.[1]

This compound is a unique molecule that combines the structural features of both aminophenols and dichlorophenols.[1] The presence of an amino group, a hydroxyl group, and two chlorine atoms on a phenolic ring imparts distinct properties and reactivity.[1] This unique combination of functional groups makes it a valuable intermediate, particularly in the formulation of oxidation hair dyes, where its hydrochloride salt (CAS No. 61693-43-4) serves as a key color precursor.[1][2] Understanding the technical nuances of this compound is crucial for its effective and safe utilization in research and commercial applications.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a white crystalline solid under standard conditions.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 65393-51-3 | [3][4] |

| HCl Salt CAS No. | 61693-43-4 | [1][5] |

| Molecular Formula | C₆H₅Cl₂NO | [1][4] |

| Molecular Weight | 178.02 g/mol | [1][4] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 269.2 °C at 760 mmHg | [6] |

| Density | 1.56 g/cm³ | [6] |

| Flash Point | 116.6 °C | [6] |

| Water Solubility | 2758 mg/L (estimated) | [7] |

| Storage Temp. | Room Temperature, Sealed in Dry, Keep in Dark Place | [8] |

Below is the two-dimensional structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of halogenated aminophenols like this compound traditionally relies on established pathways in aromatic chemistry.[1] The two most common strategies are the reduction of nitrophenols and the diazotization followed by coupling of aminophenols.[1]

A prevalent and logical approach for this specific compound involves a two-step process starting from a suitable dichlorophenol precursor.

-

Nitration: The precursor, 2,4-dichlorophenol, is nitrated to introduce a nitro group onto the aromatic ring, yielding 2,4-dichloro-3-nitrophenol. This electrophilic aromatic substitution is a standard method for introducing nitrogen-containing functional groups.

-

Reduction: The resulting nitrophenol is then reduced to convert the nitro group (-NO₂) into an amino group (-NH₂). This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation, to yield the final product, this compound.[9]

This sequence is a foundational pathway that provides a reliable route to this class of compounds.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound, 61693-42-3 [thegoodscentscompany.com]

- 8. This compound CAS#: 61693-42-3 [amp.chemicalbook.com]

- 9. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-Amino-2,4-dichlorophenol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Amino-2,4-dichlorophenol, a substituted aromatic amine of significant interest in industrial and research settings. This document delves into the core physicochemical properties, outlines a plausible synthetic pathway, details its primary applications, and provides essential safety and handling protocols for researchers, chemists, and drug development professionals.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with an amino group and two chlorine atoms. Its precise molecular structure dictates its chemical reactivity and physical characteristics. For clarity in research and application, it is crucial to distinguish between the free base form and its more common hydrochloride salt.

The fundamental properties of the this compound free base are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 178.01 g/mol | [1][3] |

| CAS Number | 61693-42-3 | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Phenol, 3-amino-2,4-dichloro-; 2,4-Dichloro-3-aminophenol | [1][2][4] |

| Density | 1.56 g/cm³ | [2] |

| Boiling Point | 269.2 °C at 760 mmHg | [2] |

| Flash Point | 116.6 °C | [2] |

| LogP (octanol-water) | 2.23 | [4] |

In many commercial and laboratory settings, the compound is supplied as a hydrochloride salt to improve stability and handling. The properties of this salt are distinct.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₃NO | [5] |

| Molecular Weight | 214.5 g/mol | [5] |

| CAS Number | 61693-43-4 | [5] |

| IUPAC Name | This compound;hydrochloride | [5] |

| Synonyms | 2,4-Dichloro-3-aminophenol hydrochloride | [5] |

Section 2: Synthesis and Mechanistic Insights

While specific, scaled-up industrial synthesis routes for this compound are often proprietary, a logical and efficient pathway can be proposed based on established organo-halogen chemistry. A common strategy for producing substituted aminophenols involves the nitration of a corresponding phenol, followed by a selective reduction of the nitro group.

Proposed Synthetic Pathway: The synthesis of this compound can be envisioned starting from the readily available precursor, 2,4-dichlorophenol. The process involves two key transformations:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring. Due to the directing effects of the hydroxyl (-OH) and chlorine (-Cl) substituents, the nitro group is directed to the position ortho and para to the hydroxyl group and meta to the chlorine atoms.

-

Chemoselective Reduction: Conversion of the nitro group to an amino group (-NH₂) using a reducing agent that does not affect the chlorine substituents.

Sources

3-Amino-2,4-dichlorophenol hydrochloride salt properties

An In-Depth Technical Guide to 3-Amino-2,4-dichlorophenol Hydrochloride Salt

Introduction

This compound hydrochloride (CAS No. 61693-43-4) is a chlorinated aminophenol derivative of significant interest in the fields of cosmetic science and industrial chemistry.[1] Structurally, it combines the functionalities of an aminophenol with the specific reactivity imparted by two chlorine substituents on the aromatic ring. This unique combination makes it a valuable intermediate, particularly as a precursor in the formulation of oxidative hair dyes.[1][2] In this application, it functions as a "coupler" or "secondary intermediate," which reacts with a primary intermediate in the presence of an oxidizing agent to form the final, stable color molecules within the hair shaft.[1][2]

This technical guide provides a comprehensive overview of the core properties, reactivity, applications, and safety considerations for this compound hydrochloride, synthesized from authoritative sources for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its nomenclature and core physical properties. This compound hydrochloride is the salt form of the parent compound, this compound.[3] The hydrochloride salt enhances stability and solubility for formulation purposes.

Table 1: Core Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | [3] |

| Synonyms | 2,4-Dichloro-3-aminophenol hydrochloride, A43 | [2][3] |

| CAS Number | 61693-43-4 | [3][4][5] |

| Molecular Formula | C₆H₆Cl₃NO | [3][5] |

| Molecular Weight | 214.48 g/mol | [5] |

| Parent Compound | This compound (CAS: 61693-42-3) | [3][6] |

| Parent MW | 178.02 g/mol | [4][6] |

The identity and purity of the compound are typically verified through a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, IR, and UV spectrometry, with purity often assessed by HPLC.[2]

Synthesis and Reactivity

General Synthetic Approach

While specific, detailed industrial synthesis routes for this compound are often proprietary, the synthesis of aminophenols generally proceeds via the reduction of a corresponding nitrophenol precursor.[1] This transformation is a fundamental reaction in organic chemistry and can be achieved using various catalytic systems. A common and efficient method involves catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[1]

The logical workflow for such a synthesis is illustrated below. The critical step is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the chlorine or hydroxyl substituents on the aromatic ring.

Caption: Conceptual synthesis workflow for this compound HCl.

Core Reactivity in Applications

The primary utility of this compound HCl stems from its role as a dye precursor, or "coupler," in oxidative hair colorants.[2][7] The dyeing process is not due to the direct application of this molecule, but rather its in-situ chemical reaction on the hair.

The mechanism involves three key components:

-

The Coupler: this compound HCl.

-

The Primary Intermediate (Developer): A para-diamine or para-aminophenol, such as p-phenylenediamine.

-

The Oxidizing Agent: Typically hydrogen peroxide.

When these components are mixed, the oxidizing agent activates the primary intermediate, which then reacts with the coupler molecule to form large, stable dye polymers. These polymers are trapped within the hair cortex, resulting in a "permanent" color.[2] The specific shade and tone of the final color are determined by the precise chemical structures of the couplers and primary intermediates used in the formulation.

Applications in Cosmetic Science

The sole major application identified for this compound HCl is as an ingredient in oxidative hair dye formulations.[2][7][8] In the European Union, its use is regulated; for instance, the Scientific Committee on Consumer Products (SCCP) has evaluated its safety for use in hair dye formulations at a maximum on-head concentration of 1.5% after being mixed with an oxidizing agent.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. This compound hydrochloride | C6H6Cl3NO | CID 19898117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ivychem.com [ivychem.com]

- 5. 61693-43-4 | this compound hydrochloride - Capot Chemical [capotchem.com]

- 6. This compound | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. This compound HCl, 61693-43-4 [thegoodscentscompany.com]

Spectroscopic Characterization of 3-Amino-2,4-dichlorophenol: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties of 3-Amino-2,4-dichlorophenol, a molecule of significant interest in synthetic chemistry and drug development.[1] The unique arrangement of an amino group, two chlorine atoms, and a hydroxyl group on the aromatic ring imparts distinct chemical reactivity and requires thorough characterization for quality control, reaction monitoring, and structural elucidation.[1] This document will serve as a comprehensive resource for researchers and professionals, detailing the theoretical underpinnings, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy of this compound.

Molecular Structure and its Spectroscopic Implications

The spectroscopic signature of this compound is a direct consequence of its molecular architecture. The interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups with the electron-withdrawing chloro (-Cl) substituents on the benzene ring governs the electronic distribution and vibrational modes within the molecule, which are in turn probed by different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its substitution pattern and electronic environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.8 - 7.2 | Doublet | 8 - 9 |

| H-6 | 6.6 - 7.0 | Doublet | 8 - 9 |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| -OH | 4.5 - 6.0 | Broad Singlet | - |

Note: Predicted values are based on typical chemical shifts for substituted phenols and anilines. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronegativity of the attached and neighboring atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150 - 160 |

| C-2 (-Cl) | 115 - 125 |

| C-3 (-NH₂) | 140 - 150 |

| C-4 (-Cl) | 120 - 130 |

| C-5 | 115 - 125 |

| C-6 | 120 - 130 |

Note: These are estimated chemical shifts. The broad-band decoupled spectrum will show singlets for all carbons.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width and a longer acquisition time compared to ¹H NMR.

-

A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often a good choice for phenols and amines as it can solubilize the compound well and its residual peak does not overlap with the expected signals. The acidic protons of the -OH and -NH₂ groups are also more likely to be observed as they exchange less rapidly with residual water in DMSO-d₆ compared to other solvents.[2]

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or above) provides better signal dispersion, which is particularly useful for resolving the aromatic protons in substituted benzenes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, N-H, C-N, C-O, C-Cl, and aromatic C-C and C-H bonds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium, Two bands |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-O | Stretching | 1200 - 1260 | Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[3][4][5]

Experimental Protocol for IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of this compound for functional group identification.

Materials:

-

This compound sample

-

Potassium bromide (KBr) of spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr to remove any moisture.

-

Grind a small amount of KBr (approx. 100-200 mg) to a fine powder using a mortar and pestle.

-

Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr and mix thoroughly.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for solid samples.[6] The use of a background scan is a self-validating step that corrects for atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely due to the analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light corresponds to π → π* transitions.

Predicted UV-Vis Absorption Maxima

Phenols and their derivatives typically exhibit two main absorption bands in the UV region.[7] The positions of these bands are sensitive to the nature and position of the substituents on the aromatic ring.[8][9]

| Transition | Predicted λmax (nm) | Solvent |

| π → π* (Primary band) | 210 - 240 | Methanol or Ethanol |

| π → π* (Secondary band) | 270 - 290 | Methanol or Ethanol |

Note: The presence of the amino and chloro substituents is expected to cause a bathochromic (red) shift compared to unsubstituted phenol. The exact λmax can be influenced by the solvent polarity.[10]

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and the wavelengths of maximum absorbance (λmax) for this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol or ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the this compound and dissolving it in the chosen solvent in a volumetric flask.

-

Working Solution Preparation: Prepare a dilute working solution from the stock solution to ensure that the absorbance falls within the linear range of the instrument (typically 0.2 - 0.8 AU).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200 - 400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent (blank) and place it in the reference beam of the spectrophotometer. Run a baseline scan to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement:

-

Rinse a quartz cuvette with the working solution and then fill it.

-

Place the sample cuvette in the sample beam.

-

Run the sample scan to obtain the UV-Vis absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Authoritative Grounding: The choice of a spectroscopic grade solvent is critical to avoid interference from impurities that may absorb in the UV region. Quartz cuvettes are mandatory as glass absorbs UV radiation below approximately 340 nm.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has outlined the fundamental principles and practical methodologies for the spectroscopic characterization of this compound using NMR, IR, and UV-Vis spectroscopy. While the provided spectral data is predictive, it is based on well-established principles and data from analogous compounds, offering a solid foundation for experimental work. The detailed protocols are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. For any drug development or research application, the rigorous spectroscopic analysis detailed herein is an indispensable step for ensuring the identity, purity, and structural integrity of this compound.

References

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Doub, L., & Vandenbelt, J. M. (1947). The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. I. Mono- and p-Disubstituted Benzene Derivatives. Journal of the American Chemical Society, 69(11), 2714–2723. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press. [Link]

- Smith, B. C. (1999).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SIELC Technologies. (2018, May 16). This compound.

- European Commission. (2007, March 21). Opinion of the Scientific Committee on Consumer Products on this compound HCl (A43).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Ultraviolet absorption spectra of substituted phenols: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Amino-2,4-dichlorophenol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Amino-2,4-dichlorophenol, a substituted aromatic compound of interest in chemical synthesis and drug development. We will delve into the theoretical principles governing the spectral features, predict the chemical shifts and coupling patterns based on substituent effects, and provide detailed, field-proven experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of NMR spectral interpretation for complex halogenated and amino-substituted aromatic systems.

Molecular Structure and Spectroscopic Assignment

To facilitate a clear and precise discussion of the NMR spectra, the atoms of this compound are systematically numbered as shown below. This numbering convention will be used for all subsequent spectral assignments.

Caption: Numbered structure of this compound.

Principles of Spectral Interpretation: Substituent Effects

The chemical shift of each proton and carbon nucleus in this compound is dictated by its local electronic environment, which is heavily influenced by the three substituents on the benzene ring: a hydroxyl group (-OH), an amino group (-NH₂), and two chlorine atoms (-Cl).[2] Understanding their electronic effects is critical for accurate spectral prediction.

-

Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful electron-donating groups (EDGs) through resonance (mesomeric effect).[3] Their lone pairs of electrons delocalize into the π-system of the aromatic ring, increasing electron density, particularly at the ortho and para positions. This increased electron density results in a shielding effect, shifting the corresponding ¹H and ¹³C signals to a higher field (lower ppm).[3]

-

Chlorine (-Cl) Atoms: Halogens exhibit a dual nature. They are electronegative and withdraw electron density through the sigma (σ) bond framework (inductive effect), which deshields nearby nuclei and causes a downfield shift (higher ppm).[4] Concurrently, their lone pairs can be delocalized into the ring (resonance effect), causing shielding at the ortho and para positions. For chlorine, the inductive effect generally outweighs the resonance effect.[4]

The final chemical shift for any nucleus on the ring is a complex sum of these competing inductive and resonance effects from all three types of substituents.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals: two in the aromatic region corresponding to the ring protons and two corresponding to the exchangeable protons of the amino and hydroxyl groups.

Aromatic Protons (H-5 and H-6)

Protons attached to an aromatic ring typically resonate in the δ 6.5-8.0 ppm range.[5] In this molecule, H-5 and H-6 are adjacent, creating a coupled spin system.

-

H-5: This proton is ortho to a chlorine atom (C-4) and meta to the amino (C-3) and hydroxyl (C-1) groups. The primary influence is the deshielding inductive effect from the adjacent chlorine, which will shift it downfield.

-

H-6: This proton is ortho to the strongly electron-donating hydroxyl group (C-1) and meta to the amino (C-3) and chlorine (C-4) groups. The powerful shielding resonance effect of the -OH group will shift H-6 significantly upfield relative to H-5.

-

Splitting Pattern: Since H-5 and H-6 are adjacent, they will exhibit ortho-coupling. This will result in two doublets. The typical coupling constant for ortho protons (³J) is in the range of 6-10 Hz.[4]

Exchangeable Protons (-NH₂ and -OH)

The chemical shifts of protons on heteroatoms are highly variable and depend on factors such as solvent, concentration, and temperature.[1]

-

-NH₂ Protons: The two protons of the amino group are expected to appear as a single, often broad, signal.

-

-OH Proton: The hydroxyl proton will also appear as a single, typically broad, signal. In a dry solvent like DMSO-d₆, coupling to adjacent protons may sometimes be observed, but this is rare. The use of DMSO-d₆ is highly recommended as it forms hydrogen bonds with the -OH and -NH₂ protons, slowing down their exchange rate and resulting in sharper, more easily identifiable peaks compared to solvents like CDCl₃.[1]

Predicted ¹³C NMR Spectral Analysis

Due to the lack of symmetry, the proton-decoupled ¹³C NMR spectrum of this compound will display six unique signals for the six aromatic carbons, typically in the δ 110-170 ppm region.[2][6]

-

C-1 (C-OH): The carbon atom bonded to the electronegative oxygen of the hydroxyl group will be significantly deshielded and is expected to appear furthest downfield.

-

C-3 (C-NH₂): The carbon attached to the amino group will be shielded relative to an unsubstituted carbon due to the electron-donating nature of nitrogen.

-

C-2 & C-4 (C-Cl): The carbons bonded to chlorine atoms are influenced by chlorine's strong inductive effect (deshielding) and a weaker resonance effect. Additionally, a "heavy atom effect" can cause a slight upfield shift for carbons bonded to heavier halogens like chlorine.[4] Their final positions will be a balance of these factors.

-

C-5 (CH): This carbon is flanked by C-4 (with Cl) and C-6 (with H). It will be deshielded by the adjacent C-Cl bond.

-

C-6 (CH): This carbon is adjacent to the strongly shielded C-1 (with OH). It is expected to be the most upfield of the CH carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be invaluable for confirming assignments by distinguishing between quaternary carbons (C-1, C-2, C-3, C-4) and CH carbons (C-5, C-6).[1][7]

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound. The chemical shift (δ) values are estimates and can vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H δ (ppm) | ¹H Multiplicity | Predicted ¹³C δ (ppm) | ¹³C Type (DEPT) |

| 1 | ~8.5 - 9.5 (broad s) | -OH | ~145 - 155 | C (Quaternary) |

| 2 | - | - | ~120 - 130 | C (Quaternary) |

| 3 | ~4.5 - 5.5 (broad s) | -NH₂ | ~135 - 145 | C (Quaternary) |

| 4 | - | - | ~115 - 125 | C (Quaternary) |

| 5 | ~7.0 - 7.4 | d (J ≈ 8-9 Hz) | ~118 - 128 | CH |

| 6 | ~6.7 - 7.0 | d (J ≈ 8-9 Hz) | ~110 - 120 | CH |

Experimental Workflow and Protocols

Obtaining high-quality, reproducible NMR data is contingent upon a meticulous experimental approach.[1]

Caption: Standard workflow for NMR spectral analysis.

Standard Sample Preparation Protocol

-

Weigh Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 25-50 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Select Solvent: Add approximately 0.7 mL of a suitable deuterated solvent. For this compound, DMSO-d₆ is highly recommended to clearly resolve the -OH and -NH₂ protons.[1]

-

Dissolve: Cap the vial and gently vortex or shake until the sample is fully dissolved.

-

Filter and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube.[4]

-

Clean: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before insertion into the spectrometer.

Data Acquisition Parameters

-

¹H NMR Acquisition:

-

Use a standard proton experiment (e.g., Bruker's zg30).

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay (D1) of 1-5 seconds is typically sufficient.[1]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled experiment (e.g., Bruker's zgpg30) to obtain singlets for all carbon signals.[1]

-

Set the spectral width to cover the full range of organic carbons (e.g., 0-220 ppm).

-

A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups (in this case, only CH signals will be positively phased in DEPT-90, while CH signals will be positively phased and quaternary carbons absent in DEPT-135).

-

Troubleshooting Common Spectral Issues

-

Poor Resolution / Broad Peaks: This can be caused by poor magnetic field shimming, overly concentrated samples, or the presence of paramagnetic impurities. Re-shimming the instrument, diluting the sample, or using high-purity solvents can resolve these issues.[4]

-

Quadrupolar Broadening: The aromatic carbon signals, particularly those bonded to chlorine (C-2, C-4), may appear broader than other carbons. This is due to quadrupolar broadening, a phenomenon caused by the interaction of the chlorine nuclei (which have a nuclear spin > 1/2) with the local electric field gradient, leading to rapid relaxation.[4] This is an intrinsic property of the molecule and is not an experimental artifact.

Conclusion

The structural confirmation of this compound is readily achievable through a combined ¹H and ¹³C NMR analysis. The ¹H spectrum is characterized by a distinct pair of doublets in the aromatic region, corresponding to the two adjacent ring protons, and two broad signals for the exchangeable amine and hydroxyl protons. The ¹³C spectrum, supported by DEPT experiments, will confirm the presence of six unique carbon environments, four of which are quaternary. A thorough understanding of substituent effects is paramount for the accurate assignment of each signal, providing an unambiguous spectroscopic fingerprint of the molecule.

References

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds.

- Benchchem. (2025). A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.

- (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd.

- The Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.

- ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of....

- Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).

- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) 1H NMR spectrum.

- European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on this compound HCl (A43).

- NIH. (n.d.). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra.

- Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds.

- PubChem. (n.d.). This compound | C6H5Cl2NO | CID 3017276.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- (n.d.). Proton nuclear magnetic resonance.

- (n.d.). Tables For Organic Structure Analysis.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398).

- American Institute of Chemists. (n.d.). computational studies on the ir & nmr spectra of 2-aminophenol.

- YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). This compound hydrochloride | C6H6Cl3NO | CID 19898117.

- (n.d.). 13C-NMR.

- YouTube. (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT.

Sources

solubility of 3-Amino-2,4-dichlorophenol in different solvents

An In-depth Technical Guide to the Solubility of 3-Amino-2,4-dichlorophenol

Foreword: Understanding the Criticality of Solubility

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is not merely a physical constant; it is a cornerstone property that dictates its utility, bioavailability, and processability. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is paramount. This guide provides a detailed technical exploration of the solubility of this compound, a substituted phenol of significant interest. We will move beyond simple data points to dissect the underlying chemical principles governing its solubility and provide a robust, field-proven protocol for its empirical determination.

Molecular Profile of this compound

This compound (CAS No: 61693-42-3) is a halogenated aromatic amine with a molecular structure that presents a fascinating interplay of functional groups, each contributing to its overall physicochemical profile.[1][2]

-

Molecular Formula: C₆H₅Cl₂NO[1]

-

Molecular Weight: 178.01 g/mol [1]

-

Structure: The molecule consists of a phenol ring substituted with an amino group (-NH₂) at position 3, and two chlorine atoms (-Cl) at positions 2 and 4.[1]

The presence of a hydroxyl group (-OH), an amino group (-NH₂), and electronegative chlorine atoms on a benzene ring creates a molecule with distinct polar and non-polar regions, directly influencing its solubility. The -OH and -NH₂ groups can act as both hydrogen bond donors and acceptors, while the oxygen and nitrogen atoms also have lone pairs capable of accepting hydrogen bonds.[3][4] Conversely, the dichlorinated benzene ring contributes significant hydrophobic character. The ultimate solubility in a given solvent is a balance between these competing characteristics.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding requires examining the specific intermolecular forces at play between the solute (this compound) and the solvent.

2.1 Role of Polarity and Hydrogen Bonding The solubility of this compound is primarily dictated by the solvent's ability to form hydrogen bonds and interact with its polar functional groups.[3][4]

-

In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in extensive hydrogen bonding. The hydroxyl and amino groups of this compound can donate a proton to, and accept a proton from, solvent molecules. This strong solute-solvent interaction helps overcome the solute-solute interactions in the crystal lattice, leading to dissolution. However, the hydrophobic nature of the dichlorobenzene ring limits this solubility, especially in water.[3][5]

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess dipole moments and can act as hydrogen bond acceptors but not donors. They can effectively solvate the polar parts of the molecule. Solvents like DMSO are particularly effective due to their high polarity.[6]

-

In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds and polar interactions holding the this compound molecules together in a solid state is not compensated by the weak van der Waals forces that would form with a non-polar solvent. Consequently, solubility is expected to be very low.

2.2 Effect of pH As a substituted phenol and an aromatic amine, the compound's solubility in aqueous solutions is highly pH-dependent.

-

In Acidic Solutions (e.g., 5% HCl): The basic amino group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This ionic species is significantly more polar than the neutral molecule, drastically increasing its solubility in water.

-

In Basic Solutions (e.g., 5% NaOH): The acidic phenolic hydroxyl group (-OH) will be deprotonated to form a phenoxide ion (-O⁻). This resulting salt is also much more soluble in water than the parent compound.[7]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its hydrochloride salt. It is crucial to note that experimental conditions, such as temperature, can significantly affect these values.

| Solvent | Form | Solubility | Temperature | Source |

| Water | Hydrochloride Salt | 1 - 10 g/L | Room Temperature | [6] |

| Water | Free Base | 2,758 mg/L (2.76 g/L) | 25 °C (estimated) | [8] |

| Ethanol | Hydrochloride Salt | > 100 g/L | Room Temperature | [6] |

| DMSO | Hydrochloride Salt | > 100 g/L | Room Temperature | [6] |

| Hot Water | 4-Amino-2,6-dichlorophenol | Slightly Soluble | - | [9] |

| Ether | 4-Amino-2,6-dichlorophenol | Soluble | - | [9] |

*Data for a structural isomer is included for comparative insight into the behavior of aminodichlorophenols.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To ensure reproducible and accurate solubility data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

4.1 Causality Behind Experimental Choices

-

Why Shake-Flask? This method is chosen over kinetic or high-throughput methods because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value rather than an estimate of dissolution rate.[10][11] This is critical for foundational drug development and process chemistry.

-

Why Excess Solid? The continuous presence of undissolved solid material is a self-validating control, ensuring that the solution remains saturated throughout the experiment.[11]

-

Why 24-48 Hours? This duration is typically sufficient for structurally complex organic molecules to reach equilibrium. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

Why HPLC Analysis? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive analytical technique that can accurately quantify the dissolved compound, even in the presence of impurities.[12]

4.2 Step-by-Step Methodology

-

Preparation of Standard Solutions: a. Accurately weigh a known amount of this compound and dissolve it in the chosen analytical solvent (e.g., methanol or a mobile phase component) to create a stock solution of known concentration. b. Perform a serial dilution of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

Sample Preparation: a. Add an excess amount of solid this compound to several vials (n=3 for statistical validity). "Excess" means enough solid is visible at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent. b. Accurately pipette a precise volume (e.g., 1.0 mL) of the desired test solvent into each vial.

-

Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). c. Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. b. Carefully withdraw a sample from the supernatant. To remove any remaining undissolved micro-particles, filter the sample through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with the solvent). This step is critical to avoid artificially high results.[13]

-

Analysis: a. Dilute the filtered supernatant with the analytical solvent to a concentration that falls within the range of the calibration curve. b. Analyze the calibration standards and the diluted samples by a validated analytical method, such as HPLC-UV. c. Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standard solutions. d. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculation: a. Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. b. Report the final solubility as the average of the replicate vials (e.g., in mg/mL or mol/L) with the standard deviation.

4.3 Visualization of Experimental Workflow

Sources

- 1. This compound | C6H5Cl2NO | CID 3017276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. epa.gov [epa.gov]

- 8. This compound, 61693-42-3 [thegoodscentscompany.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. lifechemicals.com [lifechemicals.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

3-Amino-2,4-dichlorophenol degradation pathways

An In-depth Technical Guide to the Core Degradation Pathways of 3-Amino-2,4-dichlorophenol

Abstract

This compound is a substituted aromatic compound whose environmental fate and microbial degradation are of increasing interest. As a chloroaminophenol, its degradation is presumed to follow pathways established for analogous compounds, including other chlorophenols and aminophenols. This technical guide synthesizes current knowledge on the microbial catabolism of these related structures to propose putative degradation pathways for this compound. We delve into the key enzymatic reactions, including initial oxidative attacks, dehalogenation, and aromatic ring cleavage. Furthermore, this document provides field-proven experimental protocols for researchers aiming to elucidate and validate these metabolic routes, from microbial isolation to metabolite analysis. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the bioremediation potential and metabolic fate of this compound.

Introduction: The Scientific Context of this compound

Chlorinated phenols and their derivatives are a class of xenobiotic compounds widely used in industrial processes, including the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] Their persistence and toxicity in the environment make them priority pollutants.[3] this compound, a specific chloroaminophenol, is utilized in applications such as hair dyeing agents.[4]

The microbial degradation of chlorophenols is a cornerstone of bioremediation strategies.[5][6] Bacteria, in particular, have evolved sophisticated enzymatic machinery to use these toxic compounds as sole sources of carbon and energy.[2][7] While extensive research has elucidated the degradation pathways of compounds like 2,4-dichlorophenol (2,4-DCP) and various aminophenols, the specific metabolic fate of this compound remains largely unexplored in peer-reviewed literature.

This guide bridges that knowledge gap by constructing logical, proposed degradation pathways grounded in well-documented microbial catabolism of structurally similar molecules. By understanding the established mechanisms for chloroaromatic and aminoaromatic degradation, we can hypothesize the enzymatic logic that microorganisms would apply to this compound.

Established Degradation Paradigms for Analogous Compounds

The degradation of this compound can be logically inferred from two primary lines of evidence: the catabolism of 2,4-dichlorophenol and the catabolism of other aminophenols.

The 2,4-Dichlorophenol (2,4-DCP) Pathway: A Foundation

2,4-DCP is a well-studied herbicide intermediate whose degradation typically initiates with an oxidative attack.[8] In many bacteria, including Pseudomonas and Rhodococcus species, the pathway proceeds as follows:

-

Hydroxylation: A monooxygenase enzyme, 2,4-DCP hydroxylase, catalyzes the incorporation of a hydroxyl group onto the aromatic ring, yielding 3,5-dichlorocatechol .[1]

-

Ring Cleavage: The resultant 3,5-dichlorocatechol is a substrate for a ring-cleaving dioxygenase. Specifically, a chlorocatechol 1,2-dioxygenase catalyzes the ortho-cleavage of the ring to form 2,4-dichloro-cis,cis-muconate .[1][8]

-

Downstream Metabolism: The muconate intermediate undergoes a series of enzymatic conversions, including cycloisomerization and hydrolysis, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle.[7][8]

This pathway highlights a key principle in the degradation of chlorinated aromatics: hydroxylation to form a chlorocatechol is a critical priming step for aromatic ring fission.[9]

Pathways for Aminophenol Degradation

The presence of an amino group introduces alternative enzymatic strategies. Studies on 2-aminophenol and 4-aminophenol reveal two common initial steps.[10]

-

Direct Ring Cleavage: In some bacteria, 2-aminophenol is directly attacked by a dioxygenase. For example, 2-aminophenol-1,6-dioxygenase cleaves the aromatic ring to produce 2-aminomuconic-6-semialdehyde, which is then further metabolized.[10][11]

-

Deamination/Hydroxylation: A more common initial step for other aminophenols, such as 4-aminophenol, involves the removal of the amino group or an initial hydroxylation. In Burkholderia sp. AK-5, 4-aminophenol is first converted to 1,4-benzenediol, which is then hydroxylated to 1,2,4-benzenetriol before ring cleavage.[10] The degradation of 4-chloro-2-aminophenol is also initiated by the removal of the ammonium ion via a deaminase.[1]

These established pathways provide the enzymatic logic upon which we can build hypotheses for this compound.

Proposed Degradation Pathways for this compound

Based on the principles above, we propose two primary putative pathways for the microbial degradation of this compound. The initiating enzyme—whether it targets the amino group or the aromatic ring first—is the critical determining factor.

Pathway A: Initiated by Oxidative Deamination

This pathway prioritizes the removal of the amino group, a common strategy for simplifying the substrate before ring cleavage.[1]

-

Step 1: Oxidative Deamination: A deaminase or a similar hydrolase catalyzes the removal of the amino group (-NH₂) and its replacement with a hydroxyl group (-OH). This reaction would convert this compound into 2,4-dichlorohydroquinone .

-

Step 2: Hydroxylation: The 2,4-dichlorohydroquinone intermediate is then hydroxylated by a hydroquinone hydroxylase to form chlorohydroxyquinol .

-

Step 3: Ring Cleavage: The aromatic ring of chlorohydroxyquinol is subsequently cleaved by a (chloro)hydroxyquinol 1,2-dioxygenase, leading to maleylacetate, which enters central metabolism.[7]

Diagram: Proposed Degradation Pathway A for this compound

Caption: Proposed pathway involving initial deamination.

Pathway B: Initiated by Dioxygenase Attack

This alternative pathway is analogous to the degradation of 2-aminophenol, where the aromatic ring is primed and cleaved without prior removal of the amino group.

-

Step 1: Hydroxylation: A monooxygenase hydroxylates the aromatic ring, likely at the C5 or C6 position, to form an aminodichlorocatechol intermediate (e.g., 3-amino-4,6-dichlorocatechol).

-

Step 2: Ring Cleavage: An aminocatechol dioxygenase recognizes this intermediate and catalyzes ring fission. This would likely be a meta-cleavage reaction, given the substitutions, yielding a chlorinated aminomuconic semialdehyde derivative.

-

Step 3: Deamination and Dehalogenation: Subsequent enzymatic steps would involve the removal of the amino group and the chlorine atoms from the aliphatic chain, eventually funneling the carbon backbone into central metabolic pathways.

Diagram: Proposed Degradation Pathway B for this compound

Sources

- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial degradation of chlorophenols and their derivatives – ScienceOpen [scienceopen.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 61693-42-3 [thegoodscentscompany.com]

- 5. thescipub.com [thescipub.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 3-Amino-2,4-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety Evaluation

In the landscape of chemical and pharmaceutical development, a comprehensive understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a detailed examination of 3-Amino-2,4-dichlorophenol, a compound utilized in certain consumer products, offering a deep dive into its safety assessment. As Senior Application Scientists, our objective is to present a narrative that is both scientifically rigorous and practically insightful, moving beyond a simple recitation of data to elucidate the "why" behind the experimental designs and the "how" of interpreting the results. This document is structured to empower researchers with the critical information needed to make informed decisions, ensuring both product efficacy and consumer safety.

Compound Identification and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 61693-42-3 (for the free base)

-

Common Form: Often used as its hydrochloride salt, this compound HCl (CAS No: 61693-43-4)[1].

-

Molecular Formula: C₆H₅Cl₂NO

-

Molecular Weight: 178.01 g/mol

-

Appearance: Crystalline solid.

-

Use: Primarily used as an oxidative hair dye precursor[1][2]. It reacts with a primary intermediate, often in the presence of an oxidizing agent like hydrogen peroxide, to form the final hair color[2].

Table 1: Physicochemical Properties of this compound HCl

| Property | Value | Reference |

| Melting Point | 171 - 186°C | [2] |

| UV-Vis Spectrum | λmax at 209 nm and 293 nm | [2] |

Note: Comprehensive data on properties such as boiling point, vapor pressure, and density are not consistently reported in publicly available literature. The stability of test solutions and the marketed product also require further characterization.[2]

Toxicological Profile: A Multi-Endpoint Assessment

The safety of this compound has been evaluated across a range of toxicological endpoints, primarily focusing on its hydrochloride salt due to its use in consumer formulations. The following sections detail the findings from these studies, adhering to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

Oral: An acute oral toxicity study in Wistar rats was conducted following the OECD 423 guideline (Acute Toxic Class Method)[2].

-

At a dose of 300 mg/kg body weight, no mortality was observed in either male or female rats during the two-week observation period[2].

-

However, at a dose of 2000 mg/kg body weight, all treated animals died within 30 minutes of administration[2].

-

Post-mortem examination of the animals in the high-dose group revealed lesions in the lungs (mild to moderate congestion) and stomach (moderate to severe ulceration), with one animal also showing liver lesions[2]. These findings indicate that at high concentrations, this compound HCl can induce significant and rapid systemic toxicity.

Local Tolerance: Skin and Eye Irritation

-

Skin Irritation: A study in rabbits showed that a 4-hour exposure to this compound HCl resulted in well-defined erythema (redness) and slight edema (swelling)[2]. Scaling of the skin was observed after 7 days, with the irritation resolving within 14 days[2].

-

Eye Irritation: Instillation of the substance into the rabbit eye caused irritation to the conjunctiva, which persisted for up to 72 hours. Irritation on the outside of the eyelids was also noted at the 24-hour observation point[2].

Skin Sensitization

The potential for this compound to induce skin sensitization was evaluated using a Local Lymph Node Assay (LLNA)[2]. This assay is a preferred method for assessing the sensitization potential of chemicals as it provides a quantitative measure of lymphocyte proliferation in the draining lymph nodes of the ear following dermal application. The results of the LLNA indicated that this compound is a skin sensitizer[1][2]. This is a critical finding for its use in consumer products and necessitates clear warnings on product labels regarding the risk of sensitization[1].

Sub-chronic Toxicity

A 90-day sub-chronic oral toxicity study was performed in Wistar rats according to OECD Guideline 408[2]. The test substance was administered daily by gavage in corn oil at doses of 0, 80, 160, and 480 mg/kg body weight/day[2]. This type of study is crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL) for repeated exposures.

Table 2: Summary of 90-Day Sub-chronic Oral Toxicity Study in Rats

| Dose Group (mg/kg bw/day) | Key Findings |

| 80 | No treatment-related adverse effects observed. |

| 160 | No treatment-related adverse effects observed. |

| 480 | Effects on hematological parameters and liver function. |

Based on this study, the NOAEL was determined to be 160 mg/kg bw/day [2].

Genotoxicity

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound HCl, covering the three main endpoints of genotoxicity: gene mutation, structural chromosome aberrations, and numerical chromosome aberrations (aneuploidy)[2].

-

Gene Mutation (Bacterial Reverse Mutation Assay - Ames Test): This test was performed according to OECD Guideline 471. This compound HCl did not induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation[2].

-

Gene Mutation (in vitro Mouse Lymphoma Assay): This assay, which detects gene mutations in mammalian cells, showed slight indications of a clastogenic (chromosome-breaking) effect[2]. However, a clear mutagenic effect was not observed[2].

-

Chromosomal Aberrations (in vitro Micronucleus Test): An in vitro micronucleus test in V79 cells was conducted. The results indicated that this compound HCl induced an increase in micronuclei, suggesting a potential for causing chromosomal damage in vitro[2].

-

Overall Genotoxicity Assessment: While there was some evidence of clastogenicity in in vitro mammalian cell systems, the compound was negative in the bacterial reverse mutation assay. The Scientific Committee on Consumer Products (SCCP) concluded that the overall genotoxicity of this compound HCl has been sufficiently investigated and does not raise concerns for its use in hair dyes under the specified conditions[1][2].

Carcinogenicity

No dedicated carcinogenicity studies on this compound were found in the reviewed literature. However, a 2-year carcinogenicity study on the related compound, 2-Amino-4-chlorophenol, was conducted in mice. This study showed some evidence of carcinogenic activity in male mice, with an increased incidence of squamous cell papillomas in the forestomach[3]. It is important to note that while structurally related, direct extrapolation of these findings to this compound is not possible without specific long-term studies on the compound itself.

Reproductive and Developmental Toxicity

Toxicokinetics

-

Dermal Absorption: An in vitro dermal penetration study was conducted to assess the systemic availability of this compound HCl from a standard hair dye formulation[2]. The study found that the amount of the substance that becomes systemically available is influenced by the presence of an oxidizing agent (hydrogen peroxide)[2].

Experimental Protocols: A Closer Look at the Methodology

To ensure the reliability and reproducibility of toxicological data, standardized protocols are essential. The following sections provide a detailed, step-by-step methodology for key experiments based on the relevant OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This assay is a cornerstone of genotoxicity testing, designed to detect chemically induced gene mutations in bacteria.

Methodology:

-

Strain Selection: Utilize a set of bacterial strains with known mutations in the histidine (for Salmonella typhimurium) or tryptophan (for Escherichia coli) operon. Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-